Isobutyl 4-hydroxybenzoate
Overview
Description
Isobutyl 4-hydroxybenzoate, also known as 2-methylpropyl 4-hydroxybenzoate, is a chemical compound with the molecular formula C11H14O3. It is a member of the paraben family, which are esters of p-hydroxybenzoic acid. This compound is commonly used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties .
Mechanism of Action
Target of Action
Isobutylparaben primarily targets carbohydrate and lipid-metabolizing enzymes . It also disrupts the cell membranes of bacteria and fungi, which is believed to hinder their growth .
Mode of Action
Isobutylparaben exerts its mechanism of action through the inhibition of carbohydrate and lipid-metabolizing enzymes . Moreover, it disrupts the cell membranes of bacteria and fungi, which is believed to hinder their growth .
Biochemical Pathways
Isobutylparaben affects the catabolic pathways involved in the biodegradation of 4-hydroxybenzoate . In these pathways, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which is subsequently either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
It’s known that the compound is a weak acid , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Isobutylparaben’s action include the inhibition of carbohydrate and lipid-metabolizing enzymes, disruption of bacterial and fungal cell membranes, and hindrance of microbial growth . It’s also recognized as an endocrine disruptor , causing serious effects to human health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isobutylparaben. For instance, it’s recommended to avoid dust formation, ensure adequate ventilation, and keep the compound in a dry, cool, and well-ventilated place . It’s also noted that the compound is incompatible with oxidizing agents .
Preparation Methods
Isobutyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation techniques .
Chemical Reactions Analysis
Isobutyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 4-hydroxybenzoic acid and isobutanol.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative under strong oxidizing conditions.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isobutyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Industry: This compound is widely used as a preservative in cosmetics, personal care products, and food items to inhibit the growth of bacteria, yeast, and molds
Comparison with Similar Compounds
Isobutyl 4-hydroxybenzoate is part of the paraben family, which includes other compounds such as methyl 4-hydroxybenzoate, ethyl 4-hydroxybenzoate, propyl 4-hydroxybenzoate, and butyl 4-hydroxybenzoate . Compared to these compounds, this compound has a longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. it also has a higher potential for causing skin irritation and sensitization .
Similar Compounds
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
- Butyl 4-hydroxybenzoate
- Benzyl 4-hydroxybenzoate
- Isopropyl 4-hydroxybenzoate
This compound stands out due to its balance of antimicrobial efficacy and stability, making it a valuable preservative in various applications.
Properties
IUPAC Name |
2-methylpropyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVKCRENWUEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020749 | |
Record name | Isobutylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4247-02-3 | |
Record name | Isobutylparaben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4247-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylparaben | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004247023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QQJ25X58G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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